2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Overview
Description
2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. It features a thiazole ring, a sulfonamide group, and a chloroacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Sulfonamide Formation: The thiazole derivative is then reacted with sulfonyl chlorides to introduce the sulfonamide group. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Chloroacetamide Introduction: Finally, the sulfonamide-thiazole intermediate is reacted with chloroacetyl chloride in the presence of a base to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to achieve high purity.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring and sulfonamide group can participate in redox reactions under appropriate conditions.
Hydrolysis: The chloroacetamide moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the thiazole ring or sulfonamide group.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide: shares similarities with other sulfonamide and thiazole derivatives, such as:
Uniqueness
Structural Features: The combination of a thiazole ring, sulfonamide group, and chloroacetamide moiety makes it unique.
Reactivity: Its ability to undergo diverse chemical reactions enhances its versatility in research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S2/c12-7-10(16)14-8-1-3-9(4-2-8)20(17,18)15-11-13-5-6-19-11/h1-6H,7H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUHLTKMBRDPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352219 | |
Record name | 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
104246-27-7 | |
Record name | 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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